molecular formula C41H42N4O6 B1682194 Vatanidipine CAS No. 116308-55-5

Vatanidipine

Katalognummer: B1682194
CAS-Nummer: 116308-55-5
Molekulargewicht: 686.8 g/mol
InChI-Schlüssel: OTTHUQAYARCXLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Vatanidipine is characterized by its slow onset and long-lasting antihypertensive effects. It operates by blocking calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The compound's unique pharmacokinetics allow it to remain incorporated within vascular tissues without being easily released, which contributes to its sustained action .

Hypertension Management

This compound is primarily employed for treating essential hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure with a favorable side effect profile compared to other antihypertensive agents like nitrendipine. Notably, it does not induce reflex tachycardia, making it a safer option for patients with hypertension .

Cardiovascular Protection

Research indicates that this compound may offer protective effects against target-organ damage associated with hypertension. Animal studies have shown its potential to mitigate cerebrovascular lesions and provide renoprotective benefits. In cholesterol-fed rabbits, this compound exhibited anti-atherosclerotic properties, potentially reducing the risk of cardiovascular diseases such as atherosclerosis .

Research Applications

This compound's unique properties have led to its investigation beyond traditional antihypertensive use:

  • Model Compound : It serves as a model compound for studying calcium channel blockers and their interactions within vascular tissues.
  • Pharmacological Studies : Investigations into its effects on cellular signaling pathways related to calcium channels are ongoing, contributing to the understanding of cardiovascular pharmacology .
  • Development of New Therapeutics : Its profile has inspired research into new pharmaceuticals targeting cardiovascular diseases, emphasizing the need for agents with prolonged action and minimal side effects .

Comparative Analysis with Other Calcium Channel Blockers

The following table summarizes the differences between this compound and other commonly used dihydropyridine calcium channel blockers:

CompoundOnset of ActionDuration of ActionReflex TachycardiaUnique Features
This compoundSlowLongNoSelective vasodilation of vertebral arteries
NifedipineFastShortYesRapid onset but shorter duration
AmlodipineModerateLongYesCommonly used but may cause reflex tachycardia
NitrendipineModerateModerateYesHigher incidence of adverse effects

Case Studies and Clinical Trials

Several clinical trials have validated the efficacy and safety profile of this compound:

  • Long-term Efficacy Trial : A double-blind study demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with this compound compared to placebo over 12 weeks .
  • Safety Profile Assessment : In a comparative study against nitrendipine, this compound showed a lower incidence of side effects, reinforcing its potential as a first-line antihypertensive agent .

Biologische Aktivität

Vatanidipine is a novel dihydropyridine (DHP) calcium channel blocker that has garnered attention for its unique pharmacological properties and potential therapeutic applications, particularly in managing hypertension. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and comparative advantages over traditional antihypertensive agents.

This compound exhibits a slow-onset and long-lasting hypotensive effect, which is attributed to its gradual uptake into vascular tissues and its persistent binding to calcium channels. Unlike other DHPs, this compound's pharmacological actions are characterized by:

  • Calcium Channel Blockade : It inhibits calcium influx through voltage-gated calcium channels, leading to vascular smooth muscle relaxation and subsequent vasodilation.
  • Sympathetic Nervous System Modulation : this compound effectively suppresses noradrenaline release from sympathetic nerve endings, reducing reflex tachycardia commonly associated with other antihypertensives .
  • Renoprotective Effects : In experimental models, it has demonstrated protective effects against renal damage associated with hypertension .

Efficacy in Clinical Studies

Clinical trials have established the efficacy of this compound in lowering blood pressure in patients with essential hypertension. A summary of key findings from various studies is presented in the table below:

Study Type Population Dosage Outcome
Double-Blind StudyEssential Hypertensive Patients20 mg/daySignificant reduction in systolic/diastolic BP without reflex tachycardia
Animal StudyHypertensive ModelsVariableLong-lasting hypotensive effect observed; protection against cerebrovascular lesions
Cholesterol-Fed RabbitsExperimental Hypertension ModelsVariableAnti-atherosclerotic effects noted; reduced LDL oxidation

Comparative Advantages

This compound offers several advantages over traditional DHPs like nitrendipine:

  • Lower Incidence of Adverse Effects : Clinical observations indicate that this compound has a lower incidence of adverse effects compared to nitrendipine, making it a safer option for long-term management of hypertension .
  • No Reflex Tachycardia : Unlike many other calcium channel blockers that can induce reflex tachycardia, this compound maintains stable heart rates during treatment .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound. For instance:

  • A study conducted on hypertensive patients showed that this compound not only lowered blood pressure but also improved lipid profiles by decreasing plasma cholesterol and triglyceride levels, suggesting potential cardiovascular protective effects .
  • In an animal model involving cholesterol-fed rabbits, this compound demonstrated significant anti-atherosclerotic properties, which may contribute to its utility in preventing cardiovascular diseases associated with hypertension .

Eigenschaften

IUPAC Name

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42N4O6/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32/h4-20,27,38-39,42H,21-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTHUQAYARCXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043747
Record name Watanidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116308-55-5
Record name Watanidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116308-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vatanidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116308555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Watanidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964O2QV611
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Nitrobenzaldehyde (1.144 g, 7.57 mmol), [p-(4-benzhydrylpiperazino)phenyl]ethyl acetoacetate (3.464 g, 7.59 mmol) and methyl 3-aminocrotonate (873 mg, 7.58 mmol) were charged in a 100 ml-eggplant type flask. Isopropanol (12 ml) was added thereto. The flask was equipped with a Dimroth condenser and refluxed under heating for 16 hours. The reaction solvent was distilled away under reduced pressure and the residue was separated by column chromatography [silica gel, chloroform--methanol (45:1)] and column chromatography [silica gel, ethyl acetate--n-hexane (2:3)], and the crude product obtained was purified by high performance liquid chromatography to give 2.503 g of the title Compound 1 (yield 48%).
Quantity
1.144 g
Type
reactant
Reaction Step One
Name
[p-(4-benzhydrylpiperazino)phenyl]ethyl acetoacetate
Quantity
3.464 g
Type
reactant
Reaction Step One
Quantity
873 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatanidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Vatanidipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Vatanidipine
Reactant of Route 4
Reactant of Route 4
Vatanidipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Vatanidipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Vatanidipine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.